Structure Elucidation of 5-Nitro-1H-indole-2-carboxylic acid: A Multi-technique Spectroscopic Approach
Structure Elucidation of 5-Nitro-1H-indole-2-carboxylic acid: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 5-Nitro-1H-indole-2-carboxylic acid (C₉H₆N₂O₄). Moving beyond a simple recitation of data, we explore the strategic application of modern spectroscopic techniques, emphasizing the causal logic that dictates the experimental sequence. We will demonstrate how data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are synergistically integrated to build a conclusive structural assignment. This document serves as a practical reference for researchers, detailing not only the interpretation of spectral data but also the underlying principles and standardized protocols for their acquisition.
The Analytical Challenge: From Elemental Composition to 3D Structure
The starting point for any structure elucidation is an unknown sample. Our objective is to systematically deconstruct the molecular puzzle presented by 5-Nitro-1H-indole-2-carboxylic acid. The analytical workflow is designed to be a self-validating process, where each subsequent experiment confirms and refines the hypothesis generated by the previous one.
The logical flow of this investigation is paramount. We begin by determining the elemental formula, then identify the functional groups present, and finally, assemble the molecular skeleton by piecing together the connectivity of individual atoms.
Figure 1: A generalized workflow for spectroscopic structure elucidation.
Step I: Determining the Molecular Formula with High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before attempting to build a structure, we must know the constituent parts. HRMS is the definitive technique for establishing the elemental composition of a molecule. Unlike unit-resolution mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula.
Trustworthiness: The choice of ionization method is critical. For a molecule like 5-Nitro-1H-indole-2-carboxylic acid, which possesses acidic (carboxylic acid) and polar (nitro group) functionalities, Electrospray Ionization (ESI) is an ideal choice. It is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. We will analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to ensure a comprehensive result. The isotopic pattern of the molecular ion cluster further validates the proposed formula.
Expected HRMS Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₆N₂O₄ | Derived from synthesis and confirmed by HRMS.[1][2] |
| Monoisotopic Mass | 206.0328 Da | The exact mass calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). |
| [M+H]⁺ (Positive Mode) | 207.0400 m/z | Calculated for [C₉H₇N₂O₄]⁺. |
| [M-H]⁻ (Negative Mode) | 205.0255 m/z | Calculated for [C₉H₅N₂O₄]⁻. This is often a stronger signal due to the acidic proton.[3] |
| Key Fragments | [M-H₂O]⁻, [M-NO₂]⁻, [M-COOH]⁻ | Potential fragmentation patterns include the loss of water, the nitro group, or the carboxylic acid group.[4][5][6] |
Experimental Protocol: HRMS via ESI-TOF
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be fully dissolved.
-
Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
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Ionization (Negative Mode):
-
Set the capillary voltage to approximately -3.5 kV.
-
Set the nebulizer gas (N₂) pressure to ~30 psi and the drying gas flow to ~8 L/min at a temperature of 300 °C.
-
Optimize fragmentor voltage to minimize in-source fragmentation and maximize the [M-H]⁻ signal.
-
-
Data Acquisition: Acquire data over a mass range of 50-500 m/z. The instrument should be pre-calibrated with a known standard to ensure high mass accuracy.
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Analysis: Use the instrument's software to calculate the elemental composition from the accurately measured m/z of the [M-H]⁻ ion.
Step II: Identifying Functional Groups with FT-IR Spectroscopy
Expertise & Experience: With the molecular formula established, FT-IR spectroscopy is employed to rapidly identify the functional groups present. This is achieved by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The presence of the carboxylic acid, nitro, and indole N-H groups will produce highly characteristic absorption bands.
Trustworthiness: The FT-IR spectrum provides a molecular "fingerprint." For carboxylic acids, the O-H stretch is exceptionally broad and distinctive, often spanning from 2500-3300 cm⁻¹.[7] This broadness is a direct result of extensive hydrogen bonding, a phenomenon that validates the presence of the dimer-forming -COOH group.[8] The sharp, strong absorptions corresponding to the nitro group are also unambiguous identifiers.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3350 cm⁻¹ | N-H Stretch | Indole N-H | Confirms the presence of the indole ring nitrogen. |
| 2500-3300 cm⁻¹ (broad) | O-H Stretch | Carboxylic Acid O-H | A hallmark feature of a hydrogen-bonded carboxylic acid.[7] |
| ~1710 cm⁻¹ | C=O Stretch | Carboxylic Acid C=O | Indicates the carbonyl of the acid, typically shifted to lower frequency due to dimerization.[7] |
| 1500-1560 cm⁻¹ | Asymmetric N-O Stretch | Aromatic Nitro Group | Strong, characteristic absorption confirming the -NO₂ group. |
| 1300-1370 cm⁻¹ | Symmetric N-O Stretch | Aromatic Nitro Group | Complements the asymmetric stretch for definitive -NO₂ identification. |
| ~3100 cm⁻¹ | C-H Stretch | Aromatic C-H | Indicates the presence of the aromatic rings. |
Experimental Protocol: FT-IR via ATR
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Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No KBr pellet is required.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
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Background Scan: With the ATR crystal clean and uncovered, run a background spectrum to account for atmospheric CO₂ and H₂O.
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Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum.
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Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded over a range of 4000-400 cm⁻¹.
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Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands by their position, intensity, and shape.
Step III & IV: Assembling the Molecular Framework with NMR Spectroscopy
Expertise & Experience: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. We will use a suite of experiments to first identify the unique proton (¹H) and carbon (¹³C) environments and then piece them together.
Trustworthiness: The combination of 1D and 2D NMR experiments creates a self-validating network of correlations. A structural proposal is only considered correct if it is consistent with all observed NMR data, including chemical shifts, coupling constants, and 2D cross-peaks.
Molecular Structure and Atom Numbering
Figure 2: Structure of 5-Nitro-1H-indole-2-carboxylic acid with standard numbering.
1D NMR (¹H, ¹³C, DEPT-135)
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¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling). The electron-withdrawing nitro and carboxylic acid groups will cause significant downfield shifts for nearby protons.
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT-135: A spectral editing technique that helps distinguish between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C2, C3a, C5, C7a, and the carboxyl C) are absent.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | DEPT-135 |
| COOH | ~13.0, br s | ~161 | Absent |
| N1-H | ~12.6, br s | - | - |
| C2 | - | ~131 | Absent |
| C3 | ~7.4, s | ~110 | Positive (CH) |
| C3a | - | ~130 | Absent |
| C4 | ~8.7, d, J≈2.0 | ~120 | Positive (CH) |
| C5 | - | ~141 | Absent |
| C6 | ~8.1, dd, J≈9.0, 2.0 | ~120 | Positive (CH) |
| C7 | ~7.6, d, J≈9.0 | ~113 | Positive (CH) |
| C7a | - | ~140 | Absent |
Note: The predicted chemical shifts are based on typical values for indole derivatives and the known electronic effects of the substituents. Actual experimental values may vary slightly.[9][10][11]
2D NMR (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see a correlation between H6 and H7, and a weaker one between H6 and H4.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C3, C4, C6, C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2-4 bonds away. These "long-range" correlations connect the molecular fragments.
Figure 3: Key expected HMBC correlations for structural confirmation.
Key HMBC Correlations for Verification:
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H3 to C2 and C3a: Confirms the position of H3 on the pyrrole ring.
-
H4 to C5 and C7a: Links the H4 proton to the nitro-substituted carbon and the bridgehead carbon.
-
H7 to C5 and C3a: Links the other side of the benzene ring to the key junction carbons.
-
H3 to Carboxyl Carbon: A crucial correlation that definitively places the carboxylic acid group at the C2 position.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to avoid exchange of the acidic N-H and O-H protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D ¹H Acquisition: Acquire the proton spectrum with a sufficient number of scans. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
1D ¹³C & DEPT-135 Acquisition: Acquire the carbon and DEPT-135 spectra. Reference the carbon spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
2D Acquisition (COSY, HSQC, HMBC): Use standard, pre-optimized pulse programs for each 2D experiment. Acquisition times may vary from 30 minutes (COSY, HSQC) to several hours (HMBC) depending on the sample concentration and desired resolution.
-
Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra to identify shifts and multiplicities, then use the 2D spectra to build the connectivity map and confirm the final structure.
Conclusion: A Unified Structural Hypothesis
References
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Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Earth and Space Chemistry. Retrieved from [Link]
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5-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | CAS#:16730-20-4. Chemsrc. Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]
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